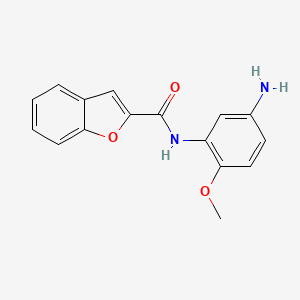

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Description

N-(5-Amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound featuring a benzofuran core linked to a carboxamide group substituted with a 5-amino-2-methoxyphenyl moiety. Its structural features—including the benzofuran ring, carboxamide linker, and amino-methoxy substitution—position it as a candidate for comparative analysis with compounds sharing similar scaffolds .

Properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-14-7-6-11(17)9-12(14)18-16(19)15-8-10-4-2-3-5-13(10)21-15/h2-9H,17H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZUXOASIEBULDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)NC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide typically involves the reaction of 5-amino-2-methoxyaniline with 1-benzofuran-2-carboxylic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Regeneration of the amino group.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzofuran moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Acetamide Derivatives

N-(5-Amino-2-Methoxyphenyl) Acetamide (Ac-DAAN)

- Structural Differences : Ac-DAAN replaces the benzofuran-carboxamide group with a simpler acetamide moiety.

- Functional Insights: Ac-DAAN exhibited the lowest microbial toxicity (50% inhibition concentration >500 μM for methanogens) compared to nitroaromatics like DNAN and azo-dimers, suggesting that the acetamide group may reduce reactivity and toxicity .

- Implications for Target Compound: The carboxamide in N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide may enhance binding to biological targets (e.g., HDACs) compared to Ac-DAAN, but its microbial toxicity profile remains unstudied .

Comparison with HDAC-Targeting Carboxamides

C8 (7-Methoxy-N-[(4-Sulfamoylphenyl)Methyl]-1-Benzofuran-2-Carboxamide)

- Structural Similarities : Both compounds share the benzofuran-carboxamide core, critical for HDAC inhibition via zinc ion coordination.

- Functional Differences: C8 includes a sulfamoylphenyl capping group, enhancing HDAC isoform selectivity.

Comparison with α7 nAChR Agonists

N-[(3R)-1-Azabicyclo[2.2.2]Oct-3-Yl]-7-[2-(Methoxy)Phenyl]-1-Benzofuran-2-Carboxamide

- Structural Differences: This agonist features an azabicyclo group and a 2-methoxyphenyl substitution on the benzofuran ring, whereas the target compound has a 5-amino-2-methoxyphenyl group.

- Functional Insights: The azabicyclo group confers high α7 nAChR affinity, improving rodent memory at doses of 0.1–1 mg/kg.

Comparison with Sulfonamide Derivatives

N-(5-Chloro-2-Methoxyphenyl)Benzenesulfonamide

- Structural Differences: Replaces the carboxamide with a sulfonamide group and substitutes chlorine for the amino group.

- Functional Insights: Sulfonamides are associated with anti-convulsant and anti-hypertensive activities. The chlorine atom may enhance electron-withdrawing effects, whereas the amino group in the target compound could facilitate hydrogen bonding, altering target specificity .

Comparison with Complex Benzofuran Derivatives

N-(2H-1,3-Benzodioxol-5-Yl)-3-(5-Chloro-2-Methoxybenzamido)-1-Benzofuran-2-Carboxamide

- Structural Differences : Incorporates a benzodioxol group and a chloro-methoxybenzamido side chain.

- Functional Implications : The additional chloro and benzodioxol groups may improve solubility or target engagement in neurological disorders, contrasting with the simpler substitution pattern of the target compound .

Biological Activity

N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuroprotection. This article synthesizes current research findings on the compound's biological activity, including its anticancer properties, antioxidant effects, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of the amino and methoxy groups on the phenyl ring significantly influences its biological properties. The molecular structure can be represented as follows:

Anticancer Activity

Research indicates that benzofuran derivatives, including this compound, exhibit significant anticancer activities. The following table summarizes key findings from various studies on the cytotoxic effects of benzofuran derivatives against different cancer cell lines:

| Compound | Cell Line Tested | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 16.4 | Inhibition of AKT signaling pathway |

| Compound 2 | HT-1080 (Fibrosarcoma) | 35.62 | Induction of apoptosis |

| This compound | MCF-7 (Breast) | TBD | TBD |

Key Findings:

- Inhibition of Tumor Growth: Studies have shown that benzofuran derivatives can inhibit tumor growth by targeting specific signaling pathways, such as the AKT pathway, which is crucial for cell survival and proliferation .

- Selective Cytotoxicity: Some derivatives demonstrate selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable trait in chemotherapy agents .

Neuroprotective and Antioxidant Effects

Beyond anticancer properties, this compound has been studied for its neuroprotective effects. Research indicates that this compound can scavenge free radicals and protect neuronal cells from oxidative stress.

Mechanisms Identified:

- Free Radical Scavenging: The compound has shown the ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells .

- Protection Against Excitotoxicity: It exhibits protective effects against excitotoxicity induced by β-amyloid peptides, a key factor in neurodegenerative diseases like Alzheimer's .

Structure-Activity Relationship (SAR)

The SAR studies of benzofuran derivatives suggest that modifications to the benzofuran core significantly affect their biological activities. For instance:

- Hydrogen Bonding: Compounds with hydroxyl or amino groups tend to exhibit enhanced interactions with biological targets, leading to improved efficacy .

- Positioning of Substituents: The position of substituents on the benzofuran ring is critical; for example, methoxy groups at specific positions enhance anticancer activity compared to others .

Case Studies

Several case studies have highlighted the efficacy of benzofuran derivatives in clinical settings:

- Lung Cancer Treatment: A derivative was tested in a murine model and showed reduced metastatic growth without significant toxicity to normal tissues .

- Neuroprotection in Animal Models: In vivo studies demonstrated that certain derivatives could mitigate cognitive decline in models of Alzheimer's disease through their antioxidant properties .

Q & A

Q. What are the standard synthetic routes for N-(5-amino-2-methoxyphenyl)-1-benzofuran-2-carboxamide?

The synthesis typically involves coupling 1-benzofuran-2-carboxylic acid derivatives with 5-amino-2-methoxyaniline. A two-step protocol is common:

- Step 1 : Activation of the carboxylic acid (e.g., using thionyl chloride or carbodiimides like EDC/HOBt) to form the reactive acyl chloride or active ester.

- Step 2 : Amide bond formation under alkaline conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Key considerations include maintaining low temperatures (0–5°C) to minimize side reactions and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis of intermediates.

Q. Which analytical techniques are optimal for characterizing the purity and structure of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm proton environments and carbon frameworks, with methoxy (-OCH) and amino (-NH) groups showing distinct peaks (e.g., δ ~3.8 ppm for OCH) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] ion) and detects impurities.

- Infrared Spectroscopy (IR) : Amide C=O stretches (~1660–1680 cm) and aromatic C-H stretches (~3000–3100 cm) confirm functional groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% for research-grade material) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of this compound in multi-step syntheses?

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction rates but may require post-reaction purification via column chromatography .

- Catalyst Screening : Palladium catalysts (e.g., for C-H activation) or enzyme-mediated coupling (e.g., lipases) can improve regioselectivity .

- Stoichiometric Control : A 1.2:1 molar ratio of acyl chloride to amine minimizes unreacted starting material .

- Continuous Flow Systems : Automated reactors improve reproducibility and scalability compared to batch processing .

Q. What strategies are recommended for resolving contradictory data on the biological activity of benzofuran-2-carboxamide derivatives across different studies?

- Orthogonal Assays : Validate target engagement using both in vitro (e.g., enzyme inhibition) and in vivo (e.g., rodent behavioral models) approaches. For example, nicotinic acetylcholine receptor (α7 nAChR) agonism can be confirmed via electrophysiology and radioligand binding .

- Structural-Activity Relationship (SAR) Analysis : Compare analogs (e.g., trifluoromethyl vs. methoxy substituents) to identify critical functional groups .

- Meta-Analysis : Pool data from independent studies to assess statistical significance of efficacy variations (e.g., EC discrepancies) .

Q. How can researchers design experiments to investigate the metabolic stability of this compound?

- Microsomal Assays : Incubate the compound with liver microsomes (human/rodent) to measure half-life (t) and identify metabolites via LC-MS/MS .

- CYP450 Inhibition Studies : Test interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Isotope Labeling : Use -labeled analogs to trace metabolic pathways in preclinical models .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported cytotoxicity profiles of benzofuran-2-carboxamides?

- Dose-Response Reproducibility : Validate IC values across multiple cell lines (e.g., HeLa, HEK293) and assay formats (e.g., MTT vs. ATP-based luminescence) .

- Impurity Profiling : Compare HPLC traces of compounds from conflicting studies; trace metal contaminants (e.g., Pd residuals from synthesis) may skew results .

- Cell Culture Conditions : Control for variables like serum concentration, oxygen tension, and passage number, which influence drug sensitivity .

Methodological Resources

- Synthesis Protocols : Refer to PubChem and Acta Crystallographica for validated reaction schemes .

- Biological Assays : Follow J. Pharmacol. Exp. Ther. guidelines for α7 nAChR agonist studies .

- Safety : Adopt OSHA-compliant handling practices (e.g., P95 respirators, chemical-resistant gloves) for toxic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.